molecular formula C19H22N2O3 B6141539 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide

4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide

Cat. No.: B6141539
M. Wt: 326.4 g/mol
InChI Key: UIOMAPHFDOZXOW-UHFFFAOYSA-N
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Description

4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide is a benzamide derivative characterized by a phenoxy-acetylamino substituent at the para position of the benzamide core. The compound features a 3-methyl-4-(methylethyl)phenoxy group linked via an acetyl moiety to the benzamide nitrogen.

Properties

IUPAC Name

4-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12(2)17-9-8-16(10-13(17)3)24-11-18(22)21-15-6-4-14(5-7-15)19(20)23/h4-10,12H,11H2,1-3H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOMAPHFDOZXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide typically involves a multi-step process:

    Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amine group is acylated with 3-Methyl-4-(methylethyl)phenoxyacetic acid to form the desired phenoxyacetamide structure.

    Coupling: The final step involves coupling the phenoxyacetamide with benzoyl chloride to form 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several benzamide derivatives, differing primarily in substituent groups and their positions. Key structural analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
4-(Acetylamino)-N-[2-(diethylamino)ethyl]benzamide C₁₅H₂₄ClN₃O₂ Acetylamino, diethylaminoethyl group 313.83 Hydrochloride salt; potential CNS activity due to tertiary amine moiety
4-[2-(4-Chloro-3-methylphenoxy)butanoylamino]benzamide C₁₈H₁₉ClN₂O₃ Chloro-methylphenoxy, butanoyl linkage 346.81 Enhanced lipophilicity from butanoyl chain; possible extended half-life
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide C₁₅H₁₄ClN₂O₂ Amino, methoxy, chloro-methylphenyl 292.74 Polar substituents (amino, methoxy) may improve solubility
4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116) C₁₅H₁₆N₂O Amino, dimethylphenyl 240.30 Rapid absorption; metabolized via N-acetylation and hydroxylation

Key Observations :

  • The target compound’s 3-methyl-4-(methylethyl)phenoxy group confers steric bulk and hydrophobicity, likely enhancing membrane permeability compared to polar analogs like LY201116 .
  • Unlike CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide), which has an ortho-aminophenyl group critical for HDAC inhibition , the target compound lacks this motif, suggesting divergent biological targets.
Pharmacokinetic Profiles
  • LY201116: Exhibits 94% oral absorption, rapid elimination (t₁/₂ = 9.4 min IV), and metabolism via N-acetylation to 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP) .
  • CI-994 : Demonstrated HDAC inhibition at sub-micromolar concentrations, with histone H3 hyperacetylation observed within 30 minutes of administration .
  • Target Compound: While direct data are unavailable, the methylethylphenoxy group may prolong half-life compared to LY201116 due to reduced metabolic susceptibility, as seen in butanoyl-linked analogs .

Biological Activity

4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Biological Activity Overview

Research indicates that compounds with similar structures to 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

In studies assessing the antimicrobial properties of various benzamide derivatives, 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide demonstrated significant antifungal activity. It effectively inhibited the growth of pathogens responsible for cucumber gray mold, indicating its potential as an antifungal agent in agricultural applications.

Antiviral Activity

Similar benzamide derivatives have been investigated for their antiviral properties. For instance, derivatives such as IMB-0523 have shown promising results against Hepatitis B virus (HBV), with IC50 values indicating effective inhibition of viral replication . Although specific data for 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide is limited, its structural similarity suggests potential antiviral mechanisms that warrant further exploration.

Case Studies

  • Antifungal Efficacy : In a controlled study, 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide was applied to infected cucumber plants. The results demonstrated a marked reduction in fungal spores and disease symptoms compared to untreated controls, supporting its application in crop protection.
  • Antiviral Screening : A derivative screening program evaluated various benzamide compounds for HBV inhibition. While specific results for 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide were not reported, compounds within the same class exhibited significant antiviral activity through mechanisms involving the modulation of intracellular factors that inhibit viral replication .

The exact mechanisms by which 4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
  • Modulation of Immune Response : Some benzamide derivatives enhance immune responses, potentially aiding in the clearance of viral infections.

Data Summary Table

Activity Effect Reference
AntifungalInhibition of cucumber gray mold
Antiviral (similar compounds)Inhibition of HBV replication

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